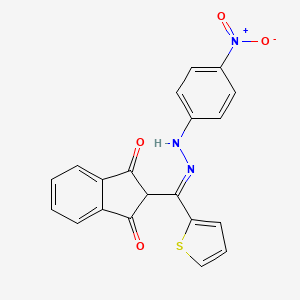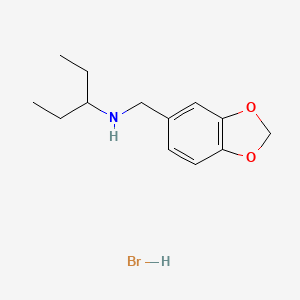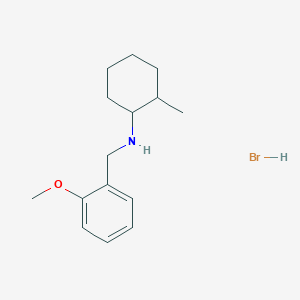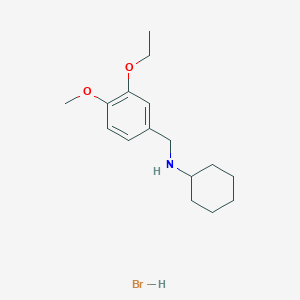![molecular formula C15H20BrNO B6352054 N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide CAS No. 1983847-95-5](/img/structure/B6352054.png)
N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide is a chemical compound with the molecular formula C15H20BrNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propanamine side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide typically involves the reaction of 4-methoxy-1-naphthaldehyde with 2-propanamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide
- N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide
Uniqueness
N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide is unique due to its specific structural features, such as the presence of a propanamine side chain and a methoxy-substituted naphthalene ring. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.BrH/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14;/h4-9,11,16H,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYTWUWJSSLXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C2=CC=CC=C12)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine hydrobromide](/img/structure/B6352068.png)

amine hydrobromide](/img/structure/B6352077.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/structure/B6352085.png)

